3-Pyridinamine,4-methyl-,1-oxide(9CI)
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Overview
Description
3-Pyridinamine,4-methyl-,1-oxide(9CI): is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is also known by other names such as 3-amino-4-methylpyridine 1-oxide and 4-methyl-1-oxidopyridin-1-ium-3-amine . This compound is categorized under miscellaneous compounds and is used primarily for research and experimental purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinamine,4-methyl-,1-oxide(9CI) typically involves the oxidation of 3-Pyridinamine,4-methyl- using an appropriate oxidizing agent. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions to ensure selective oxidation at the nitrogen atom .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling oxidizing agents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: More oxidized derivatives.
Reduction: 3-Pyridinamine,4-methyl-.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and properties in various chemical reactions .
Biology and Medicine:
- Potential applications in the development of pharmaceuticals due to its structural similarity to biologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of 3-Pyridinamine,4-methyl-,1-oxide(9CI) involves its ability to participate in various chemical reactions due to the presence of the N-oxide group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring .
Comparison with Similar Compounds
3-Pyridinamine,4-methyl-: The parent compound without the N-oxide group.
4-Methylpyridine: Lacks the amino and N-oxide groups.
3-Aminopyridine: Lacks the methyl and N-oxide groups.
Uniqueness: 3-Pyridinamine,4-methyl-,1-oxide(9CI) is unique due to the presence of both the amino and N-oxide groups, which confer distinct reactivity and properties compared to its analogs .
Biological Activity
3-Pyridinamine, 4-methyl-, 1-oxide (9CI), also known as 4-methyl-3-pyridinamine N-oxide, is a nitrogen-containing heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of approximately 124.143 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The structure of 3-Pyridinamine, 4-methyl-, 1-oxide can be represented as follows:
This structure features a pyridine ring substituted with a methyl group at the 4-position and an N-oxide functional group.
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that 3-Pyridinamine, 4-methyl-, 1-oxide possesses inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that 3-Pyridinamine, 4-methyl-, 1-oxide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Recent investigations have highlighted the compound's cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 1: Antimicrobial Efficacy
A study conducted by Leung et al. (2022) evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-Pyridinamine, 4-methyl-, 1-oxide. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that further optimization could enhance efficacy against resistant strains.
Case Study 2: Anti-inflammatory Mechanisms
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers examined the anti-inflammatory properties of several pyridine derivatives. They found that treatment with 3-Pyridinamine, 4-methyl-, 1-oxide significantly reduced LPS-induced inflammation in murine models by modulating NF-kB signaling pathways.
Properties
IUPAC Name |
4-methyl-1-oxidopyridin-1-ium-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-8(9)4-6(5)7/h2-4H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECBPIDUOHYAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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